Perfluorotriethylcarbinol

Descripción

Contextualization of Perfluorotriethylcarbinol within Highly Fluorinated Alcohol Chemistry

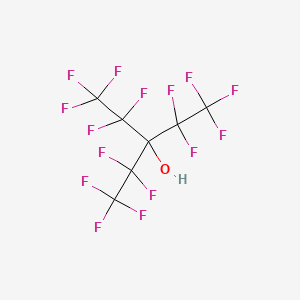

This compound, with the chemical formula C7HF15O, is systematically named 1,1,1,2,2,4,4,5,5,5-decafluoro-3-(pentafluoroethyl)pentan-3-ol. It is the perfluorinated analogue of 3-ethyl-3-pentanol (B146929). wikipedia.org The presence of three pentafluoroethyl groups attached to the carbinol carbon results in a sterically hindered and electron-deficient alcohol.

One of the primary methods for the synthesis of perfluorinated tertiary alcohols involves the reaction of a suitable perfluorinated ketone with an organometallic reagent. While specific, detailed synthesis routes for this compound are not extensively published in open literature, a general and effective method for creating such compounds is through the perfluorination of their hydrocarbon counterparts. For instance, the perfluorination of 3-ethyl-3-pentanol directly yields this compound. wikipedia.org Another established route to perfluorinated tertiary alcohols is the reaction of perfluoroalkyl Grignard reagents or perfluoroorganolithium compounds with perfluorinated ketones or esters.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6189-00-0 |

| Molecular Formula | C7HF15O |

| Molar Mass | 386.06 g/mol |

| Boiling Point | 105 °C |

This table presents key physicochemical data for this compound.

Historical Perspectives on the Academic Study of Perfluorinated Alkyl Carbinols

The academic exploration of organofluorine chemistry began to gain significant momentum in the mid-20th century. While the history of per- and polyfluoroalkyl substances (PFAS) dates back to the 1930s with industrial applications, the focused academic study of specific classes like perfluorinated alkyl carbinols evolved more gradually. researchgate.net

A pivotal moment in the history of fluorinated alcohols was the report of the first authentic fluorinated tertiary alcohol, nitroperfluoro-t-butanol, by Knunyants and coworkers. cdnsciencepub.com This pioneering work was followed by the synthesis of perfluoro-t-butanol itself, opening the door for further investigations into this class of compounds. cdnsciencepub.com Early studies were often challenged by the instability of primary and secondary perfluorinated alcohols, which readily undergo elimination of hydrogen fluoride (B91410). This inherent instability directed research efforts towards the more stable tertiary perfluoroalkanols. cdnsciencepub.com

The development of new synthetic methodologies, particularly those involving organometallic reagents, played a crucial role in expanding the library of accessible perfluorinated tertiary alcohols and enabling a more systematic study of their properties and reactivity.

Contemporary Research Significance of this compound Analogues in Synthetic Strategies

In modern synthetic chemistry, analogues of this compound, particularly other sterically hindered perfluorinated tertiary alcohols, have gained prominence for their ability to form weakly coordinating anions (WCAs). These anions are large, charge-delocalized, and chemically robust, making them poor nucleophiles and ligands.

The formation of WCAs from perfluorinated alcohols typically involves the reaction of the alcohol with a suitable metal hydride or alkyl reagent. For example, the reaction of a highly fluorinated alcohol with lithium aluminum hydride can generate a lithium salt of the corresponding perfluoroalkoxide. This can then be used to create aluminate-based WCAs, such as [Al(ORf)4]−, where Rf is a perfluorinated alkyl group.

The significance of these WCAs lies in their ability to stabilize highly reactive and electrophilic cations, which would otherwise be too unstable to isolate or study. This has profound implications for various areas of chemistry:

Catalysis: WCAs are instrumental in the development of highly active cationic catalysts for processes like polymerization, hydrogenation, and other organic transformations. By preventing tight ion pairing, they allow the cationic active center to be more accessible to substrates.

Stabilization of Reactive Species: Researchers have successfully used WCAs derived from fluorinated alcohols to isolate and characterize novel and highly reactive cations, providing fundamental insights into chemical bonding and reactivity.

Electrochemistry: The high stability and poor coordinating ability of these anions make them suitable for use as electrolytes in batteries and other electrochemical devices, where they can improve performance and stability.

The design and synthesis of new perfluorinated alcohols as precursors for WCAs remains an active area of research, with the goal of creating even more inert and effective anions for a wider range of applications. The structural features of this compound, with its three bulky perfluoroethyl groups, serve as a foundational model for the development of these advanced synthetic tools.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1,1,2,2,4,4,5,5,5-decafluoro-3-(1,1,2,2,2-pentafluoroethyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF15O/c8-2(9,5(14,15)16)1(23,3(10,11)6(17,18)19)4(12,13)7(20,21)22/h23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKCRLYGJRILBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HF15O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210900 | |

| Record name | Perfluorotriethylcarbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6189-00-0 | |

| Record name | 1,1,1,2,2,4,4,5,5,5-Decafluoro-3-(1,1,2,2,2-pentafluoroethyl)-3-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6189-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanol, tris(pentafluoroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006189000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorotriethylcarbinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of Perfluorotriethylcarbinol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Perfluorotriethylcarbinol Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organofluorine compounds. For this compound, a combination of ¹⁹F, ¹H, and ¹³C NMR would provide a complete picture of its molecular framework.

Multinuclear NMR (¹⁹F, ¹H, ¹³C) Studies of this compound Electronic Environments

The ¹⁹F nucleus is 100% naturally abundant and possesses a spin of ½, making ¹⁹F NMR a highly sensitive and informative technique for characterizing fluorinated molecules. The large chemical shift dispersion in ¹⁹F NMR, often spanning over 800 ppm, allows for the resolution of subtle differences in the electronic environment of fluorine atoms within a molecule. In this compound, ((CF₃CF₂)₃COH), two distinct fluorine environments are expected: the trifluoromethyl (-CF₃) groups and the difluoromethylene (-CF₂) groups.

Due to the presence of a hydroxyl group, a ¹H NMR spectrum would be expected to show a single resonance for the alcohol proton. The chemical shift of this proton would be influenced by solvent and concentration due to hydrogen bonding.

¹³C NMR spectroscopy, while less sensitive than ¹H or ¹⁹F NMR, is invaluable for determining the carbon skeleton of a molecule. For this compound, four distinct carbon signals would be anticipated: the quaternary carbon bonded to the hydroxyl group, the carbons of the -CF₂ groups, the carbons of the -CF₃ groups, and the carbon of the hydroxyl group itself. The chemical shifts of these carbons are significantly influenced by the attached fluorine atoms.

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity | Coupling |

| ¹⁹F (-CF₃) | -80 to -90 | Triplet | ³J(FF) |

| ¹⁹F (-CF₂) | -120 to -130 | Quartet | ³J(FF) |

| ¹H (-OH) | Variable (typically 1-5) | Singlet | - |

| ¹³C (C-OH) | 90 - 100 | Singlet | - |

| ¹³C (-CF₂) | 115 - 125 | Quartet of triplets | ¹J(CF), ²J(CF) |

| ¹³C (-CF₃) | 110 - 120 | Quartet of triplets | ¹J(CF), ²J(CF) |

Note: The predicted chemical shifts and coupling patterns are based on general values for perfluorinated compounds and may vary in the actual spectrum of this compound.

Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis of this compound

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity and spatial relationships between different nuclei in a molecule.

COSY (Correlation Spectroscopy): A ¹⁹F-¹⁹F COSY experiment would be crucial for confirming the coupling between the -CF₂ and -CF₃ groups within the pentafluoroethyl moieties. Cross-peaks in the COSY spectrum would definitively link these two fluorine environments.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of directly bonded nuclei, such as ¹³C and ¹⁹F. This would allow for the unambiguous assignment of the carbon signals for the -CF₂ and -CF₃ groups based on their correlation to the corresponding ¹⁹F signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A ¹⁹F-¹⁹F NOESY experiment can provide information about the through-space proximity of fluorine atoms, which is valuable for conformational analysis. For a sterically hindered molecule like this compound, NOESY could reveal preferred rotational conformations of the pentafluoroethyl groups.

Vibrational Spectroscopy (Infrared and Raman) for this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and vibrational modes within a molecule.

High-Resolution Infrared Spectroscopic Investigations of this compound Functional Groups

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the C-F and C-O stretching vibrations. A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration, with its broadness attributed to hydrogen bonding. The C-F stretching vibrations in perfluorinated compounds typically give rise to very strong and complex absorption bands in the 1000-1350 cm⁻¹ region. The C-O stretching vibration would likely appear as a strong band in the 1000-1200 cm⁻¹ range.

Raman Spectroscopic Characterization of this compound Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. While C-F stretching modes are also active in Raman, they are often weaker than in the IR spectrum. Symmetric stretching vibrations of the perfluoroalkyl chains, however, can give rise to characteristic Raman bands. The C-C skeletal vibrations would also be observable in the Raman spectrum.

Interactive Table: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity (IR/Raman) |

| O-H Stretch | 3200 - 3600 | Weak | Broad, Strong / Weak |

| C-F Stretch | 1000 - 1350 | 1000 - 1350 | Very Strong / Medium |

| C-O Stretch | 1000 - 1200 | 1000 - 1200 | Strong / Medium |

| C-C Stretch | 800 - 1000 | 800 - 1000 | Medium / Strong |

Note: These are general frequency ranges and the actual peak positions and intensities can be influenced by the specific molecular structure and intermolecular interactions.

Mass Spectrometry Techniques in this compound Research

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound, with a molecular formula of C₇HF₁₅O, the expected exact mass would be approximately 386.97 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) may be observed, but it is often weak or absent for perfluorinated alcohols due to facile fragmentation. Common fragmentation pathways for perfluorinated compounds involve the loss of fluorine atoms, CF₃ radicals, and other small fluorinated fragments. The fragmentation pattern would be expected to show characteristic losses of C₂F₅ (pentafluoroethyl radical), leading to a prominent fragment ion. Other potential fragment ions could arise from the cleavage of C-C bonds within the ethyl chains and rearrangements.

Soft ionization techniques, such as chemical ionization (CI) or electrospray ionization (ESI), would be more likely to produce a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, allowing for the confident determination of the molecular weight.

Interactive Table: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

| 387 | [M+H]⁺ (in soft ionization) |

| 367 | [M-F]⁺ |

| 317 | [M-CF₃]⁺ |

| 267 | [M-C₂F₅]⁺ |

| 119 | [C₂F₅]⁺ |

| 69 | [CF₃]⁺ |

Note: The relative abundances of these fragments would depend on the ionization method and energy.

High-Resolution Mass Spectrometry (HRMS) for this compound Fragmentography

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of per- and polyfluoroalkyl substances (PFAS) by providing high-accuracy mass measurements. nih.gov This precision allows for the determination of elemental compositions, distinguishing compounds from isobaric interferences. When applied to this compound, HRMS would yield a high-resolution mass of the molecular ion, which is crucial for confirming its identity.

Electron ionization (EI) is a common technique used in conjunction with HRMS for PFAS analysis. nih.gov The energetic nature of EI often leads to extensive fragmentation of the molecular ion. For alcohols, fragmentation patterns typically involve cleavage of the C-C bond adjacent to the oxygen and potential loss of water. libretexts.orgyoutube.com In the case of this compound, (C(CF₂CF₃)₃OH), the fragmentation would be dominated by the stable perfluoroalkyl groups.

The molecular ions of perfluorinated compounds are often unstable, and characteristic fragmentation involves the loss of fluorine (F), trifluoromethyl (CF₃), or larger perfluoroethyl (C₂F₅) radicals. A theoretical fragmentation pattern for this compound would likely show significant peaks corresponding to the loss of a C₂F₅ group to form a stable tertiary carbocation.

Table 1: Theoretical HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Formula | Theoretical m/z | Description |

| [M-C₂F₅]⁺ | C₅F₁₁OH⁺ | 299.98 | Loss of a perfluoroethyl radical |

| [M-F]⁺ | C₇F₁₆OH⁺ | 399.98 | Loss of a fluorine radical |

| [C(C₂F₅)₂]⁺ | C₅F₁₀⁺ | 261.98 | Secondary fragmentation |

| [C₂F₅]⁺ | C₂F₅⁺ | 118.99 | Perfluoroethyl cation |

| [CF₃]⁺ | CF₃⁺ | 68.99 | Trifluoromethyl cation |

Note: This table is illustrative and based on general fragmentation principles of fluorinated alcohols. Actual experimental data may vary.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in this compound Purity and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. mdpi.comyoutube.com For this compound, which is expected to be volatile, GC-MS serves as an excellent method for assessing its purity and monitoring its synthesis.

In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. nih.gov For fluorinated compounds, a non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., HP-5), is often employed. nih.gov The separated components then enter the mass spectrometer, which acts as a detector, providing mass spectra for identification.

Purity Analysis: To determine the purity of a this compound sample, GC-MS can separate the main compound from any residual starting materials, solvents, or byproducts from the synthesis process. The relative peak area of this compound in the resulting chromatogram provides a quantitative measure of its purity.

Reaction Monitoring: During the synthesis of this compound, small aliquots of the reaction mixture can be withdrawn at different time intervals. GC-MS analysis of these aliquots allows chemists to track the consumption of reactants and the formation of the product, thereby optimizing reaction conditions such as temperature, pressure, and reaction time.

Table 2: Typical GC-MS Parameters for Fluorinated Alcohol Analysis

| Parameter | Setting |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial 40 °C, ramp to 280 °C |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Scan Range | 50-500 m/z |

Note: These parameters are typical for the analysis of similar compounds and would require optimization for this compound.

X-ray Diffraction Studies of this compound Crystalline Structures (if applicable)

X-ray diffraction (XRD) is a powerful non-destructive technique for determining the atomic and molecular structure of a crystal. malvernpanalytical.com The applicability of this method to this compound is contingent upon its ability to be crystallized into a stable, solid form. No publicly available crystallographic data for this compound has been identified. However, the following sections describe how X-ray diffraction techniques would be applied if suitable crystals were obtained.

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Packing of this compound

The analysis would reveal how the bulky perfluoroethyl groups and the hydroxyl group are arranged in space. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate how the molecules pack together in the crystal lattice. This packing information is crucial for understanding the macroscopic physical properties of the solid material.

Powder X-ray Diffraction for Polymorphic Analysis of this compound

If this compound can exist in different crystalline forms (polymorphs), Powder X-ray Diffraction (PXRD) would be the primary tool for their identification and characterization. Each polymorph would produce a unique diffraction pattern, acting as a "fingerprint" for that specific crystalline phase.

PXRD is essential in materials science and pharmaceutical development as different polymorphs of a compound can have significantly different physical properties, including melting point, solubility, and stability. By analyzing the PXRD patterns, one could identify the presence of different polymorphs in a bulk sample, assess the phase purity, and study phase transitions under different conditions. For instance, studies on other long-chain perfluorinated compounds have successfully used diffraction data to understand their crystal structures. inl.gov

Reactivity and Reaction Mechanisms of Perfluorotriethylcarbinol

Dehydrofluorination and Elimination Reactions of Perfluorotriethylcarbinol

Elimination reactions, particularly dehydrofluorination, are common pathways for fluorinated compounds. These reactions typically proceed via mechanisms such as E1, E2, or E1cb, which involve the removal of a hydrogen atom and a fluorine atom from adjacent carbons to form an alkene.

Mechanistic Investigations of this compound Elimination Pathways

A mechanistic investigation into the elimination pathways of this compound must begin with its fundamental structure. The molecule lacks beta-hydrogens—that is, there are no hydrogen atoms on the carbon atoms adjacent to the carbinol carbon. The absence of these hydrogens precludes the possibility of standard dehydrofluorination via E1, E2, or E1cb mechanisms, which are contingent on the presence of an abstractable beta-proton.

Furthermore, the carbon-fluorine bond is exceptionally strong, making fluoride (B91410) a poor leaving group in elimination reactions. siue.edu While the high electronegativity of fluorine can increase the acidity of neighboring C-H bonds, this factor is irrelevant for this compound due to the lack of such bonds. siue.edumsu.edu Therefore, under typical base-induced elimination conditions, this compound is expected to be highly resistant to forming an alkene via dehydrofluorination. Alternative, high-energy pathways involving skeletal rearrangement or C-C bond cleavage would be necessary, but such reactions have not been specifically documented for this compound.

Influence of Catalysis on this compound Dehydrofluorination Selectivity

Given that conventional elimination pathways are structurally blocked, catalytic approaches to induce dehydrofluorination would face significant challenges. Catalysts designed to facilitate E1 or E2 reactions would be ineffective. While some metal catalysts can activate C-F bonds, the focus of such research is typically not on elimination reactions of this type. Without a viable mechanistic pathway, the concept of regioselectivity (e.g., Zaitsev's vs. Hofmann's rule) is not applicable to this compound's dehydrofluorination.

Nucleophilic and Electrophilic Reactivity of this compound

The dual chemical nature of the alcohol functional group allows for both nucleophilic and electrophilic reactivity, although these are heavily modulated by the perfluoroalkyl substituents.

This compound as a Nucleophile in Esterification and Etherification Reactions

The hydroxyl group of this compound is an extremely poor nucleophile due to the powerful electron-withdrawing nature of the (C₂F₅)₃C- group. However, its acidity is significantly enhanced compared to non-fluorinated tertiary alcohols. This allows for the ready formation of the corresponding perfluorotriethylcarbinoxide anion, (C₂F₅)₃CO⁻, upon treatment with a suitable base (e.g., potassium hydroxide). nih.gov This carbinoxide is a potent nucleophile.

This enhanced acidity and subsequent nucleophilicity of the conjugate base are critical for its participation in esterification and etherification reactions, which would likely proceed via a Williamson-type synthesis rather than an acid-catalyzed Fischer esterification. libretexts.orgresearchgate.net

Etherification: The perfluorotriethylcarbinoxide anion can react with primary alkyl halides or tosylates to form perfluorinated ethers.

Esterification: The carbinoxide can react with acyl chlorides or anhydrides in a nucleophilic acyl substitution to yield the corresponding perfluorinated ester.

The table below outlines the expected reactants for these transformations.

| Reaction Type | This compound Derivative | Co-reactant Example | Expected Product Class |

| Etherification | (C₂F₅)₃CO⁻ K⁺ | Methyl Iodide (CH₃I) | Perfluorinated Ether |

| Esterification | (C₂F₅)₃CO⁻ K⁺ | Acetyl Chloride (CH₃COCl) | Perfluorinated Ester |

Electrophilic Activation of this compound for Carbon-Carbon Bond Formation

For an alcohol to react as an electrophile, the hydroxyl group must be converted into a good leaving group. libretexts.org This is typically achieved by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate). However, subsequent nucleophilic attack by a carbon nucleophile (like a Grignard or organolithium reagent) to form a new C-C bond is problematic for this compound.

The tertiary nature of the carbinol carbon prevents an Sₙ2 reaction. An Sₙ1 pathway would require the formation of a tertiary carbocation, (C₂F₅)₃C⁺. This carbocation would be incredibly unstable due to the powerful destabilizing, electron-withdrawing effect of the three C₂F₅ groups, making its formation energetically prohibitive. Therefore, electrophilic activation of this compound for direct C-C bond formation via Sₙ1 or Sₙ2 pathways is considered highly unlikely.

Reductive and Oxidative Transformations of this compound

The transformation of this compound through reduction or oxidation is limited by its structure.

Oxidation: Tertiary alcohols are inherently resistant to oxidation under conditions that oxidize primary or secondary alcohols because they lack a hydrogen atom on the carbinol carbon. Reaction with very strong oxidizing agents would not lead to a ketone but would instead cause the cleavage of carbon-carbon bonds, degrading the molecular framework.

Reduction: The alcohol functional group is generally not reducible. While the perfluoroalkyl groups could potentially undergo reductive defluorination under harsh conditions with specific reducing agents (e.g., sodium borohydride (B1222165) in the presence of a catalyst), there is no specific literature to suggest this is a common or controlled transformation for this compound. The focus of such reactions is typically not the reduction of the alcohol moiety itself.

Reduction of this compound to Perfluorinated Alkanes

The direct reduction of alcohols to alkanes is a known transformation in organic chemistry, often requiring harsh reaction conditions or multi-step procedures. chem-station.comlibretexts.org For tertiary alcohols, this can be particularly challenging. stackexchange.com In the case of highly fluorinated tertiary alcohols like this compound, the strong carbon-fluorine bonds and the steric hindrance around the tertiary carbon atom would likely make such a reduction exceptionally difficult.

No specific methods or research findings for the reduction of this compound to its corresponding perfluorinated alkane, 1,1,1,2,2,3,3,4,4,5,5,5-dodecafluoro-3-(trifluoromethyl)pentane, were identified in the available literature. General methods for alcohol deoxygenation exist, but their applicability to a perfluorinated tertiary alcohol like this compound is not documented.

Selective Oxidation Pathways for this compound

The oxidation of tertiary alcohols is generally not facile under standard conditions, as it requires the cleavage of a carbon-carbon bond. youtube.com The presence of numerous electron-withdrawing fluorine atoms in this compound would further deactivate the molecule towards oxidative processes.

While the oxidation of other types of fluorinated alcohols, such as fluorotelomer alcohols, has been studied, these compounds are structurally distinct and their reaction pathways are not directly comparable to a perfluorinated tertiary alcohol. acs.org Research on the selective oxidation of this compound, which would involve controlled cleavage and functionalization, appears to be a niche area with no significant published results found. The inherent stability of the perfluoroalkyl groups makes selective C-C or C-H bond activation a formidable challenge.

Derivatization and Synthesis of Novel Perfluorotriethylcarbinol Analogues

Synthesis of Perfluorotriethylcarbinol Ethers and Esters: Novel Compound Generation

The hydroxyl group of this compound serves as a key functional handle for the synthesis of ether and ester derivatives. These reactions typically follow established organic chemistry pathways, adapted for the unique reactivity of highly fluorinated alcohols.

Ether Synthesis: The formation of this compound ethers is commonly achieved via adaptations of the Williamson ether synthesis. acs.org This method involves the deprotonation of the carbinol using a strong base to form the corresponding perfluoroalkoxide, which is a potent nucleophile. The subsequent reaction of this alkoxide with an alkyl halide yields the desired ether. Due to the high acidity of the fluorinated alcohol, relatively mild bases can be effective.

Ester Synthesis: Esters of this compound can be prepared through several methods. The most direct is Fischer-Speier esterification, which involves reacting the carbinol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. acs.orgnih.gov This is an equilibrium-driven process. Alternatively, for a more rapid and irreversible reaction, the carbinol can be treated with a more reactive acylating agent, such as an acyl chloride or acid anhydride. This reaction is often performed in the presence of a non-nucleophilic base to scavenge the acidic byproduct (e.g., HCl). acs.org

| Derivative Type | General Reaction Scheme | Reactant 1 | Reactant 2 | Typical Reagents/Conditions |

|---|---|---|---|---|

| Ether | (C₂F₅)₃COH + R-X → (C₂F₅)₃CO-R | This compound | Alkyl Halide (e.g., CH₃I) | 1. Strong Base (e.g., NaH) 2. Aprotic Solvent (e.g., THF) |

| Ester | (C₂F₅)₃COH + R'COOH → (C₂F₅)₃CO-C(O)R' | This compound | Carboxylic Acid (e.g., CH₃COOH) | Acid Catalyst (e.g., H₂SO₄), Heat |

| Ester | (C₂F₅)₃COH + R'COCl → (C₂F₅)₃CO-C(O)R' | This compound | Acyl Chloride (e.g., CH₃COCl) | Base (e.g., Pyridine) |

Formation of this compound-Based Polymers and Copolymers

The incorporation of the bulky, highly fluorinated this compound group into polymer structures is a key strategy for imparting properties such as low surface energy, high thermal stability, and chemical inertness. This can be achieved by integrating the moiety into the polymer backbone or as a pendant side chain.

A primary method for building the this compound structure into a polymer backbone is through polycondensation reactions, particularly via nucleophilic aromatic substitution (NAS). acs.org In this approach, a difunctional derivative of the carbinol would be required to act as a monomer. For instance, a bis-phenoxide derived from a molecule containing two this compound groups could be reacted with an activated perfluoroaromatic compound, such as decafluorobiphenyl. The strong electron-withdrawing nature of the fluorine atoms on the aromatic ring facilitates substitution by the perfluoroalkoxide nucleophile, forming a stable ether linkage and extending the polymer chain. acs.org This results in a perfluorinated polyether with the carbinol-derived units as integral parts of the main chain.

| Monomer 1 (Conceptual) | Monomer 2 | Resulting Polymer Linkage | Polymer Type |

|---|---|---|---|

| Bis(perfluorotriethylcarbinoxy)aryl compound | Decafluorobiphenyl | Ether (-O-) | Perfluorinated Poly(aryl ether) |

Block copolymers containing this compound can be synthesized to create materials with distinct, phase-separating domains, leading to highly organized nanostructures. Common strategies include "grafting from" and "grafting onto" methods. google.comresearchgate.net

"Grafting From": In this approach, the hydroxyl group of this compound itself (or a derivative) can act as an initiator for a controlled polymerization process, such as Atom Transfer Radical Polymerization (ATRP). The carbinol would be reacted to form a suitable ATRP initiator, which is then used to polymerize a second monomer, like styrene (B11656) or a methacrylate. This grows a polymer chain directly from the this compound-containing initiator, creating a block copolymer.

"Grafting Onto": This method involves a pre-synthesized polymer chain that contains reactive functional groups. The this compound is first converted into its alkoxide, which then acts as a nucleophile. This nucleophile attacks the electrophilic sites along the pre-formed polymer backbone (e.g., a polymer with chloromethyl or tosylate groups), attaching the this compound moiety as a pendant group. google.com

Development of this compound-Containing Organometallic Compounds

The deprotonated form of this compound, the perfluorotriethylcarbinoxide anion [(C₂F₅)₃CO]⁻, is a sterically demanding, weakly coordinating ligand that can stabilize a variety of metal centers. Its synthesis generally involves the reaction of the parent alcohol with a reactive metal or metal compound. google.comiaea.org

The reaction of perfluorinated tertiary alcohols with alkali metals (e.g., potassium) or metal hydrides (e.g., sodium hydride) readily yields the corresponding alkali metal alkoxide. google.com These salts can then be used in salt metathesis reactions with metal halides to generate a wide range of transition metal and main group complexes. For instance, reacting a metal dichloride (MCl₂) with two equivalents of potassium perfluorotriethylcarbinoxide would yield the neutral complex M[OC(C₂F₅)₃]₂. Research on the closely related perfluoro-tert-butoxide ligand has shown the formation of stable complexes with numerous metals, including copper, iron, cobalt, nickel, and zinc. proquest.com These compounds are valuable as precursors for materials science and as catalysts, where the bulky fluorinated ligands can enhance stability and influence the electronic environment of the metal center.

| Metal Precursor | Alkoxide Source | General Reaction | Example Product Class |

|---|---|---|---|

| Potassium Metal (K) | (C₂F₅)₃COH | 2 K + 2 (C₂F₅)₃COH → 2 K⁺[OC(C₂F₅)₃]⁻ + H₂ | Alkali Metal Alkoxide |

| Iron(II) Chloride (FeCl₂) | K⁺[OC(C₂F₅)₃]⁻ | FeCl₂ + 2 K[OC(C₂F₅)₃] → Fe[OC(C₂F₅)₃]₂ + 2 KCl | Transition Metal Alkoxide Complex |

| Tetraethylammonium Chloride ([NEt₄]Cl) | (C₂F₅)₃COCl* | [NEt₄]Cl + 2 (C₂F₅)₃COCl → [NEt₄]⁺[Cl(OC(C₂F₅)₃)₂]⁻ + Cl₂ | Halogenate(I) Anion Complex |

*Based on analogous reactions with perfluoro-tert-butylhypochlorite. researchgate.net

Specialized Research Applications of Perfluorotriethylcarbinol in Materials Science and Chemical Synthesis

Perfluorotriethylcarbinol in the Design of Novel Fluorinated Solvents and Reaction Media

The unique solvent properties of fluorinated compounds, such as their immiscibility with many organic solvents and water, have led to their use in creating novel reaction environments. This compound is a candidate for such applications due to its highly fluorinated structure and its nature as a tertiary alcohol.

Supercritical fluids, which exhibit properties of both liquids and gases, are versatile solvents for various industrial and scientific processes. mdpi.comresearchgate.net Supercritical carbon dioxide (scCO₂) is particularly common due to its accessibility and environmentally benign nature. nih.gov However, the low polarity of scCO₂ limits its ability to dissolve polar or ionic compounds. nih.gov The addition of co-solvents can enhance the dissolving power of scCO₂. nih.gov

The table below illustrates the solubility of a related perfluorinated compound, perfluoropentanoic acid, in supercritical CO₂, suggesting a potential for this compound's utility in this area.

| Temperature (K) | Pressure (MPa) | Solubility of Perfluoropentanoic Acid ( kg/m ³) |

| 314 | 20.1 | 103.9 ± 7.7 |

| 324 | 20.0 | 85.0 ± 5.0 |

| 334 | 26.0 | 90.0 ± 6.0 |

This data is for Perfluoropentanoic Acid and is used to infer the potential behavior of this compound due to a lack of specific data for the latter. researchgate.net

Fluorinated alcohols are recognized for their unique properties as reaction media, including their strong hydrogen-bonding donor ability and low nucleophilicity, which can promote organic reactions, sometimes even without a catalyst. researchgate.net These properties are advantageous for operational simplicity and environmental friendliness. researchgate.net While research specifically detailing this compound as a solvent for chemical transformations is limited, the behavior of other fluorinated alcohols provides a strong indication of its potential. For example, 2,2,2-trifluoroethanol (B45653) has been shown to be an effective solvent for gold-catalyzed A3-coupling reactions. researchgate.net The interactions between solvents and catalysts can significantly influence reaction rates and selectivity. dntb.gov.ua

The chemical stability of this compound, a characteristic of perfluorinated compounds, would make it a suitable medium for reactions requiring inert conditions. Its highly fluorinated nature could also be exploited in biphasic catalysis, where the catalyst is dissolved in a fluorous phase and can be easily separated from the reactants and products in an organic or aqueous phase. researchgate.net This approach facilitates catalyst recycling, a key principle of green chemistry.

This compound as a Building Block in Fluorinated Material Science

The incorporation of fluorine into materials can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy. This compound serves as a potential building block for creating such advanced materials.

Fluoropolymers are known for their exceptional properties, but their synthesis can be challenging. researchgate.net The introduction of functional groups into fluoropolymers is a key area of research. nih.gov While direct polymerization of this compound is not a common route, it can be envisioned as a comonomer or an initiator in specific polymerization processes. For instance, in emulsion polymerization of fluoromonomers, initiators and surfactants are crucial components. google.com Although traditional systems often use perfluorinated surfactants like PFOA, there is a drive to develop alternatives. google.com

The synthesis of fluoropolymers can be achieved through the polymerization of fluorine-containing monomers or by the chemical modification of non-fluorinated polymers. researchgate.net The hydroxyl group of this compound could potentially be used to initiate the ring-opening polymerization of cyclic monomers or be incorporated as a functional end-group in a polymer chain, thereby modifying the polymer's properties.

The creation of surfaces with controlled wettability, particularly superhydrophobic surfaces, is of great interest for applications such as self-cleaning coatings and anti-icing materials. nih.gov This is often achieved by combining a specific surface roughness with low surface energy materials. Fluorinated compounds are ideal for this purpose due to their inherent hydrophobicity and oleophobicity.

This compound can be used to modify surfaces by chemically grafting it onto a substrate. A common method involves converting the alcohol to a fluorinated silane (B1218182), which can then readily react with hydroxyl groups on a surface to form a stable, low-energy coating. sinosil.com Fluoroalkylsilanes are known to form nanometer-scale, chemically bonded coatings that provide excellent water and oil repellency. sinosil.com The synthesis of monodisperse fluorinated silica (B1680970) nanoparticles, for example, has been shown to produce superhydrophobic thin films. nih.govresearchgate.net

The table below shows the effect of surface modification with a fluorinated silane on the water contact angle of a surface, a key indicator of wettability.

| Surface Treatment | Water Contact Angle (°) |

| Uncoated Aluminum Alloy | ~70 |

| Coated with Fluorinated Silica Nanoparticles | 151 ± 4 |

This data illustrates the general effect of fluorinated surface modifications and is not specific to this compound. nih.gov

This compound as a Precursor for Fluorinated Reagents in Organic Synthesis

The unique reactivity of fluorinated compounds makes them valuable as reagents in organic synthesis. This compound can serve as a starting material for the preparation of other useful fluorinated molecules.

One potential transformation is the conversion of this compound into fluorinated ethers. The synthesis of perfluoroalkyl ether derivatives is an active area of research, with applications in various fields. researchgate.net For example, the reaction of a perfluoroalkyl ether acid fluoride (B91410) with an alcohol can yield a vinyl-containing fluorinated monomer. researchgate.net While specific protocols for the etherification of this compound were not found in the reviewed literature, general methods for the synthesis of fluorinated ethers from fluorinated alcohols are known. mdpi.com

Furthermore, the dehydration of tertiary alcohols is a classic method for generating alkenes. While the dehydration of highly fluorinated alcohols can be challenging, if successful, it would convert this compound into a valuable perfluoroalkene. Such fluoroalkenes are important monomers and intermediates in fluorine chemistry. The total oxidizable precursor (TOP) assay, used to detect a wide range of per- and polyfluoroalkyl substances (PFAS), can involve the oxidation of precursors to form more stable perfluoroalkyl acids, highlighting the transformations that fluorinated alcohols can undergo. nih.govnih.gov

Future Research Directions and Emerging Paradigms in Perfluorotriethylcarbinol Chemistry

Integration of Artificial Intelligence and Machine Learning in Perfluorotriethylcarbinol Research

The study of per- and polyfluoroalkyl substances (PFAS) presents a significant challenge due to the vast number of compounds, many of which have not been thoroughly characterized. nih.gov Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this complexity, offering powerful methods for prediction, classification, and data analysis that can be specifically applied to this compound research. nih.gov These computational approaches can accelerate the understanding of its unique properties and potential applications by leveraging existing chemical data. digitellinc.com

A primary future direction involves using ML models to predict the physicochemical properties of this compound. By training algorithms on datasets of known fluorinated compounds, researchers can develop models to estimate key parameters such as boiling point, vapor pressure, solubility, and reactivity without the need for extensive and time-consuming laboratory experiments. digitellinc.com Advanced featurizations, which are digital representations of atomic structures, can be developed for PFAS to enable computationally efficient feature engineering for these ML toolsets. digitellinc.com These models can continuously learn from new data, improving their predictive accuracy over time. digitellinc.com This approach could be particularly valuable for predicting how the distinct tertiary alcohol structure of this compound influences its behavior compared to other perfluorinated alcohols.

The table below outlines potential applications of various AI and ML models in the context of this compound research.

| AI/ML Model Type | Potential Application in this compound Research | Expected Outcome |

|---|---|---|

| Classification Algorithms (e.g., Support Vector Machines, Random Forest) | Automated classification within the PFAS universe; distinguishing it from other fluorinated alcohols. | Accurate and standardized categorization, aiding in regulatory and comparative studies. nih.gov |

| Regression Models (e.g., Gradient Boosting, Neural Networks) | Prediction of key physicochemical properties (e.g., boiling point, viscosity, surface tension). | Rapid estimation of properties, guiding experimental design for synthesis and material applications. |

| Unsupervised Learning (e.g., Clustering, t-SNE) | Visualization of its position within the vast PFAS chemical space; identification of structurally similar compounds. chemrxiv.org | Discovery of new structural-activity relationships and identification of compounds with potentially similar functions. |

| Natural Language Processing (NLP) | Automated text-mining of scientific literature and patents to identify new synthesis methods or applications for related compounds. digitellinc.com | Accelerated discovery of relevant research and intellectual property, preventing redundant experiments. |

Sustainable Synthetic Strategies for this compound and its Derivatives

The traditional synthesis of fluorochemicals, including compounds like this compound, has long relied on processes involving highly toxic and corrosive hydrogen fluoride (B91410) (HF) gas. ox.ac.uk This conventional method requires reacting the mineral fluorspar (calcium fluoride, CaF2) with sulfuric acid at high temperatures, an energy-intensive process that carries significant safety and environmental risks. ox.ac.ukborntoengineer.com The imperative to shift towards more sustainable and safer chemical manufacturing has driven research into novel synthetic pathways that bypass the hazardous HF intermediate entirely. ox.ac.uknewswise.com

A groundbreaking development in this area has come from chemists at the University of Oxford, who have pioneered a new, hazard-free method for producing fluorochemicals directly from fluorspar. ox.ac.uk Inspired by the natural biomineralization process that forms teeth and bones, this innovative approach uses mechanochemistry to activate solid-state CaF2. ox.ac.uknewswise.com In this process, fluorspar is ground together with a powdered salt, such as potassium phosphate, in a ball-milling machine. borntoengineer.comox.ac.uk The resulting powdered reagent, dubbed "Fluoromix," can then be used to synthesize a wide variety of fluorochemicals with high yields, directly from the mineral source. ox.ac.uknewswise.com

This solid-state method represents a paradigm shift for the fluorochemical industry for several key reasons:

Enhanced Safety: It completely eliminates the production and handling of dangerous hydrogen fluoride gas, mitigating the risk of accidental spills and exposure. ox.ac.ukborntoengineer.com

Reduced Energy Consumption: The process operates under much milder conditions than the traditional high-temperature reaction, significantly lowering the carbon footprint of production. ox.ac.ukagchemigroup.eu

Streamlined Supply Chain: By enabling the direct use of a readily available mineral, this technology could facilitate decentralized manufacturing and reduce reliance on a complex and fragile global supply chain for HF. ox.ac.ukagchemigroup.eu

High Efficiency: The method has been shown to produce over 50 different fluorochemicals with yields of up to 98% and is effective with both reagent-grade CaF2 and industrial acid-grade fluorspar. ox.ac.ukox.ac.uk

The adoption of such a strategy for the synthesis of this compound and its derivatives would represent a major advancement in green chemistry, making its production safer, more cost-effective, and environmentally sustainable. ox.ac.uk

The following table compares the traditional synthesis route with the emerging sustainable mechanochemical method.

| Parameter | Traditional HF-Based Synthesis | Sustainable Mechanochemical Synthesis |

|---|---|---|

| Starting Fluorine Source | Hydrogen Fluoride (HF) gas, produced from Fluorspar (CaF2) and Sulfuric Acid. ox.ac.uk | Fluorspar (CaF2) directly. ox.ac.uknewswise.com |

| Key Reagents | Concentrated Sulfuric Acid, Hydrogen Fluoride. ox.ac.uk | Potassium Phosphate (or other salts), activated in a ball-mill. ox.ac.uk |

| Process Conditions | High temperatures (over 200°C). agchemigroup.eu | Mild conditions, room temperature. agchemigroup.eu |

| Key Hazards | Generation and use of extremely toxic and corrosive HF gas. borntoengineer.com | Avoids the generation of HF gas, significantly improving safety. ox.ac.uk |

| Environmental Impact | High energy consumption, production of hazardous intermediates. ox.ac.uk | Lower carbon footprint, reduced energy requirements, avoids hazardous HF. borntoengineer.comox.ac.uk |

Exploration of this compound in Advanced Material Science and Engineering

The unique combination of properties inherent to highly fluorinated compounds makes them prime candidates for the development of advanced materials. This compound, with its specific molecular architecture—a central carbinol group surrounded by three perfluoroethyl chains—is poised for exploration in materials science and engineering. Its properties are derived from the high electronegativity and low polarizability of the fluorine atom, which creates exceptionally strong carbon-fluorine bonds.

The dense packing of fluorine atoms around the carbon backbone imparts a suite of desirable characteristics, including:

Chemical Inertness and Thermal Stability: The strength of C-F bonds makes the molecule highly resistant to chemical attack and thermal degradation.

Hydrophobicity and Oleophobicity: Perfluorinated chains exhibit very low surface energy, leading to materials that repel both water and oils.

Low Refractive Index and Dielectric Constant: These electronic properties are valuable in optical and microelectronic applications.

A key area of future research is the use of this compound as a monomer or functionalizing agent in polymer chemistry. The hydroxyl (-OH) group of the carbinol provides a reactive site that is absent in simple perfluoroalkanes. This allows this compound to be chemically grafted onto other polymer backbones or to be used in condensation polymerization to create novel fluorinated polymers. These materials could possess enhanced thermal stability, chemical resistance, and specific surface properties tailored for extreme environments.

The exploration of this compound in advanced materials can be targeted toward several high-performance applications. For example, its incorporation into coatings could lead to the development of robust, superhydrophobic, and easy-to-clean surfaces for aerospace, electronics, or biomedical devices. In the field of microelectronics, its low dielectric constant could make it a candidate for use as an insulating layer in next-generation semiconductors, reducing signal loss and power consumption.

The table below summarizes potential applications for this compound in material science and the corresponding properties that make it a suitable candidate.

| Potential Application Area | Key Property of this compound | Envisioned Material/Function |

|---|---|---|

| Advanced Coatings | Low Surface Energy (Hydrophobicity & Oleophobicity) | Creation of superhydrophobic, anti-fouling, and self-cleaning surfaces for industrial and consumer products. |

| High-Performance Polymers | Reactive Hydroxyl Group, Thermal Stability | Use as a monomer or additive to create fluoropolymers with exceptional chemical resistance and high-temperature performance for seals, gaskets, and linings in harsh chemical environments. |

| Microelectronics | Low Dielectric Constant | Development of advanced dielectric materials for interlayer insulation in integrated circuits to improve performance and reduce energy use. |

| Specialty Lubricants | Chemical Inertness, Low Friction Coefficient | Formulation of lubricants and greases for applications where resistance to aggressive chemicals, oxygen, or high temperatures is critical. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.